molecular formula CF3NaO3S B1324478 Sodium trifluoromethanesulfonate CAS No. 2926-30-9

Sodium trifluoromethanesulfonate

Cat. No. B1324478
CAS RN: 2926-30-9
M. Wt: 172.06 g/mol
InChI Key: XGPOMXSYOKFBHS-UHFFFAOYSA-M
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Description

Sodium trifluoromethanesulfonate, also known as Sodium triflate or NaOTf, is an efficient catalyst as well as a reagent in many organic reactions . It is prominently used in catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions . It is also used as an electrolyte in batteries .


Synthesis Analysis

Sodium trifluoromethanesulfonate is prepared by the addition of a slight excess of sodium sulfate to an aqueous solution of barium trifluoromethanesulfonate . The reaction mixture is stirred for several minutes and allowed to stand for one day, and the white precipitate of barium sulfate is removed by filtration. The clear filtrate is evaporated to dryness, and the solid product is recrystallized from dry acetone .


Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .


Chemical Reactions Analysis

Sodium trifluoromethanesulfonate is an efficient catalyst as well as a reagent in many organic reactions . The prominent application includes catalytic asymmetric Mannich-type reactions, Mannich-type reactions in water, and Diels-Alder reactions .


Physical And Chemical Properties Analysis

Sodium trifluoromethanesulfonate is a white crystalline powder . It has a melting point of 255–257 °C . It is soluble in water, alcohol, acetonitrile, N,N-dimethylformamide, and most highly polar organic solvents . Its molecular weight is 172.06 g/mol .

Scientific Research Applications

Catalyst in Organic Reactions

Sodium triflate is an efficient catalyst in many organic reactions . It is particularly prominent in catalytic asymmetric Mannich-type reactions . These reactions are crucial in the synthesis of beta-amino carbonyl compounds, which are important building blocks in organic synthesis.

Reagent in Organic Reactions

Apart from being a catalyst, Sodium triflate also serves as a reagent in various organic reactions . It plays a significant role in Mannich-type reactions in water , contributing to the development of more environmentally friendly chemical processes.

Diels-Alder Reactions

Sodium triflate is used in Diels-Alder reactions . This type of reaction is a cornerstone in organic chemistry, used for the synthesis of six-membered cyclic compounds. The use of Sodium triflate can enhance the efficiency and selectivity of these reactions.

Electrolyte in Batteries

Sodium triflate is used as an electrolyte in batteries . Its excellent ionic conductivity and thermal stability make it a suitable choice for high-performance batteries.

Preparation of N-fluoro-2-methylpyridinium Triflate

Sodium triflate is used in the preparation of N-fluoro-2-methylpyridinium triflate by reaction with dinitrogen difluoride . This compound is a useful fluorinating reagent in organic synthesis.

Mobile Phase Additive in Liquid Chromatography

Sodium triflate is used as a chaotropic mobile phase additive in reversed-phase liquid chromatography (RP-LC) . In this role, it can enhance the separation of analytes, improving the resolution and efficiency of the chromatographic process.

Mechanism of Action

Although the triflate ion is not generally perceived as a nucleophile, many examples of its behavior as such exist in the literature . This synopsis presents an overview of such reactions, in which triflate may be either a stoichiometric or catalytic nucleophile .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Sodium trifluoromethanesulfonate is a suitable reagent for introducing trifluoromethyl groups onto electron-rich aromatic compounds . This reaction operates via a free radical mechanism . This reagent is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .

properties

IUPAC Name

sodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPOMXSYOKFBHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635510
Record name Sodium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trifluoromethanesulfonate

CAS RN

2926-30-9
Record name Sodium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (17.50 g) was placed in a graduated cylinder and diluted with water (30 ml). The trifluoromethanesulfonic acid was neutralized with 10% sodium hydroxide to a pH of 7.2. The solution was transferred to a rotary evaporator, evaporated to dryness and placed under a vacuum overnight (20.2 g). The sample was collected, ground to a fine powder in mortar and pestle and dried to a constant weight (19.18 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trifluoromethanesulfonate
Reactant of Route 2
Sodium trifluoromethanesulfonate
Reactant of Route 3
Sodium trifluoromethanesulfonate

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